4-ethoxy-N-(4-ethylphenyl)benzamide
Description
4-Ethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a 4-ethoxy substituent on the benzoyl ring and a 4-ethylphenyl group attached to the amide nitrogen. Structurally, the ethoxy group enhances lipophilicity, while the ethylphenyl moiety influences steric interactions and binding affinity to biological targets .
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-ethoxy-N-(4-ethylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-13-5-9-15(10-6-13)18-17(19)14-7-11-16(12-8-14)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
LUTRNRMYTRCENL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Bulkier Substituents (e.g., morpholine in AS-4370) : Improve target specificity. AS-4370 showed potent gastrokinetic activity without dopamine D2 receptor antagonism, unlike metoclopramide .
- Thiazole-Triazole Hybrids (Compound 9j) : Demonstrated tyrosinase inhibition (IC₅₀ = 0.89 µM), suggesting that heterocyclic extensions enhance enzyme binding .
Key Findings :
Physicochemical Properties
Comparative NMR and melting point data highlight structural influences:
Key Findings :
- Ethoxy and methoxy groups exhibit distinct NMR shifts, aiding structural verification.
- Melting points correlate with molecular symmetry; AS-4370 (citrate salt) has higher crystallinity .
Structure-Activity Relationships (SAR)
- Amide Substituents : The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, optimizing receptor binding .
- Aromatic Modifications : Fluorine or iodine at the ortho/meta positions () may enhance halogen bonding with target proteins.
- Heterocyclic Extensions : Thiazole-triazole hybrids () introduce π-π stacking interactions, critical for enzyme inhibition.
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